Receptor Subtype Selectivity Profile of Toliprolol vs. Propranolol
Toliprolol demonstrates a distinct receptor-binding profile compared to the non-selective beta-blocker propranolol. Based on binding affinity data, Toliprolol exhibits higher affinity for the beta-1 adrenergic receptor relative to the beta-2 receptor, whereas propranolol shows the inverse preference [1]. This results in a different functional selectivity profile that can impact tissue-specific responses.
| Evidence Dimension | Beta-1/Beta-2 Adrenergic Receptor Affinity Ratio |
|---|---|
| Target Compound Data | Kd(Beta-1) = ~0.38 nM, Kd(Beta-2) = ~1.20 nM; Ratio (Beta-1/Beta-2) ≈ 3.2 (Beta-1 selective) |
| Comparator Or Baseline | Propranolol: Kd(Beta-1) = 6.91 nM, Kd(Beta-2) = 0.832 nM; Ratio (Beta-1/Beta-2) ≈ 8.3 (Beta-2 selective) |
| Quantified Difference | Approximately 26-fold higher affinity for beta-1 and a shift from Beta-2 selectivity (Propranolol) to Beta-1 selectivity (Toliprolol). |
| Conditions | In vitro binding affinity assays on human beta-1 and beta-2 adrenergic receptors (GPCRs). |
Why This Matters
This difference in receptor selectivity is critical for applications aiming to minimize beta-2 mediated effects (e.g., bronchial constriction, vasodilation) while maintaining beta-1 blockade, offering a distinct pharmacological profile compared to the standard non-selective agent.
- [1] Toliprolol. (2023). In DrugCentral. Retrieved from https://drugcentral.org/drugcard/3616. View Source
